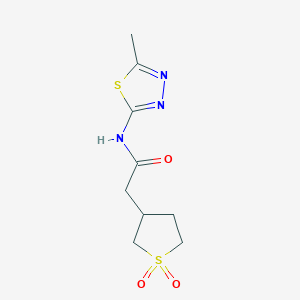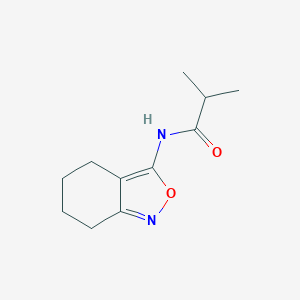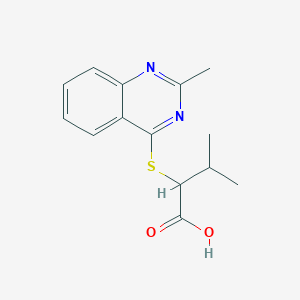![molecular formula C19H29N3O7S2 B256142 Ethyl 4-({[5-(1,1-dioxido-1,2-thiazinan-2-yl)-2-methoxyphenyl]sulfonyl}amino)piperidine-1-carboxylate](/img/structure/B256142.png)
Ethyl 4-({[5-(1,1-dioxido-1,2-thiazinan-2-yl)-2-methoxyphenyl]sulfonyl}amino)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-({[5-(1,1-dioxido-1,2-thiazinan-2-yl)-2-methoxyphenyl]sulfonyl}amino)piperidine-1-carboxylate is a chemical compound that has been synthesized for scientific research purposes. This compound has been studied for its potential applications in various fields of research, including medicinal chemistry, pharmacology, and biochemistry. In
Wissenschaftliche Forschungsanwendungen
Ethyl 4-({[5-(1,1-dioxido-1,2-thiazinan-2-yl)-2-methoxyphenyl]sulfonyl}amino)piperidine-1-carboxylate has been studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-viral activities. It has also been studied for its potential use as a therapeutic agent for the treatment of diseases such as cancer, Alzheimer's disease, and viral infections.
Wirkmechanismus
The mechanism of action of Ethyl 4-({[5-(1,1-dioxido-1,2-thiazinan-2-yl)-2-methoxyphenyl]sulfonyl}amino)piperidine-1-carboxylate is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. It has also been found to inhibit the activity of certain proteins involved in the regulation of cell growth and division.
Biochemical and Physiological Effects:
Ethyl 4-({[5-(1,1-dioxido-1,2-thiazinan-2-yl)-2-methoxyphenyl]sulfonyl}amino)piperidine-1-carboxylate has been found to exhibit several biochemical and physiological effects. It has been found to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. It has also been found to induce apoptosis, which is a process of programmed cell death. Additionally, it has been found to inhibit the growth and proliferation of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Ethyl 4-({[5-(1,1-dioxido-1,2-thiazinan-2-yl)-2-methoxyphenyl]sulfonyl}amino)piperidine-1-carboxylate in lab experiments is its potential as a therapeutic agent for the treatment of various diseases. It has also been found to exhibit anti-inflammatory and anti-tumor activities, which make it a useful tool for studying the mechanisms of these processes. However, one of the limitations of using this compound in lab experiments is its potential toxicity. It is important to use appropriate safety measures when handling this compound.
Zukünftige Richtungen
There are several future directions for the study of Ethyl 4-({[5-(1,1-dioxido-1,2-thiazinan-2-yl)-2-methoxyphenyl]sulfonyl}amino)piperidine-1-carboxylate. One direction is the further exploration of its potential as a therapeutic agent for the treatment of various diseases, such as cancer and Alzheimer's disease. Another direction is the investigation of its mechanism of action and the identification of its molecular targets. Additionally, the development of new synthetic methods for the production of this compound could lead to the discovery of new analogs with improved properties.
Synthesemethoden
The synthesis of Ethyl 4-({[5-(1,1-dioxido-1,2-thiazinan-2-yl)-2-methoxyphenyl]sulfonyl}amino)piperidine-1-carboxylate involves several steps. The starting materials for the synthesis are 2-methoxy-5-(4-piperidinyl)-benzenesulfonic acid and ethyl 4-piperidinecarboxylate. These two compounds are reacted together in the presence of a coupling agent and a base to form the intermediate product. The intermediate product is then treated with thionyl chloride to form the final product, Ethyl 4-({[5-(1,1-dioxido-1,2-thiazinan-2-yl)-2-methoxyphenyl]sulfonyl}amino)piperidine-1-carboxylate.
Eigenschaften
Produktname |
Ethyl 4-({[5-(1,1-dioxido-1,2-thiazinan-2-yl)-2-methoxyphenyl]sulfonyl}amino)piperidine-1-carboxylate |
|---|---|
Molekularformel |
C19H29N3O7S2 |
Molekulargewicht |
475.6 g/mol |
IUPAC-Name |
ethyl 4-[[5-(1,1-dioxothiazinan-2-yl)-2-methoxyphenyl]sulfonylamino]piperidine-1-carboxylate |
InChI |
InChI=1S/C19H29N3O7S2/c1-3-29-19(23)21-11-8-15(9-12-21)20-31(26,27)18-14-16(6-7-17(18)28-2)22-10-4-5-13-30(22,24)25/h6-7,14-15,20H,3-5,8-13H2,1-2H3 |
InChI-Schlüssel |
HYRNWMGEYGWYCJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CCC(CC1)NS(=O)(=O)C2=C(C=CC(=C2)N3CCCCS3(=O)=O)OC |
Kanonische SMILES |
CCOC(=O)N1CCC(CC1)NS(=O)(=O)C2=C(C=CC(=C2)N3CCCCS3(=O)=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(1,1-dioxothiolan-3-yl)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B256061.png)
![Ethyl 2-[(1,2,3-thiadiazol-4-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B256064.png)

![Methyl 2-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B256066.png)
![1-[3-Ethoxy-4-(isopentyloxy)phenyl]-2-(2-hydroxyethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B256067.png)
![1-Benzyl-1-[3-(morpholin-4-yl)propyl]-3-prop-2-en-1-ylthiourea](/img/structure/B256069.png)

![N-[3-(morpholin-4-yl)propyl]-6-phenylpyridazin-3-amine](/img/structure/B256076.png)
![(8-Ethyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl)(2-methoxyphenyl)methanone](/img/structure/B256077.png)
![4-(3-Chloro-4-methoxybenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B256079.png)
![2-[(8-ethyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl)carbonyl]-4H-chromen-4-one](/img/structure/B256081.png)
![(8-Ethyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl)(3-methyl-1-benzofuran-2-yl)methanone](/img/structure/B256082.png)
![8-Methyl-4-(phenoxyacetyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B256086.png)